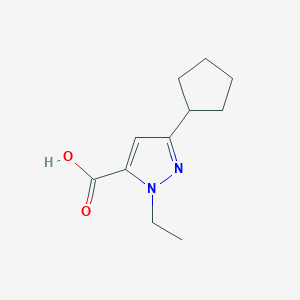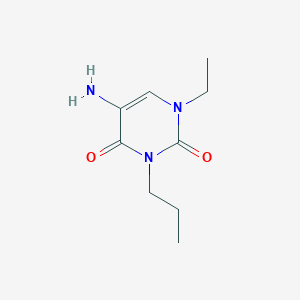
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a heterocyclic compound with a pyrimidine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The Biginelli reaction is a common method used for the synthesis of such tetrahydropyrimidines .
Industrial Production Methods: the Biginelli reaction, due to its simplicity and efficiency, is likely to be adapted for large-scale synthesis with appropriate modifications to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its potential as a ligand in coordination chemistry .
Biology
Medicine
Industry
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-(3-ethoxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: : 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups provides distinct steric and electronic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
5-amino-1-ethyl-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-8(13)7(10)6-11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
PBECMOPTPDQBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(=CN(C1=O)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


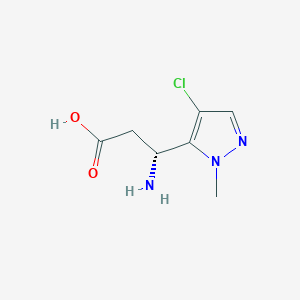
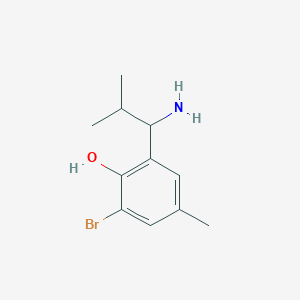
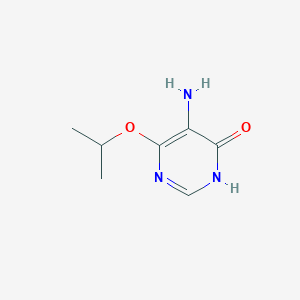
![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)

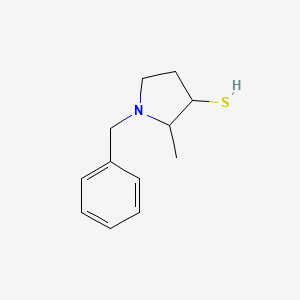
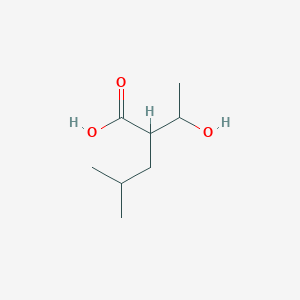
![2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol](/img/structure/B13301601.png)

![3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13301611.png)

![4-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13301619.png)

